molecular formula C18H22N4O6 B136896 5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-33-5

5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione

Cat. No. B136896
Key on ui cas rn: 143430-33-5
M. Wt: 390.4 g/mol
InChI Key: VDTGBENZKXRGPG-UHFFFAOYSA-N
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Patent
US05639881

Procedure details

To 100 mL acetic acid and 4 mL concentrated sulfuric acid, was added 1.80 g (4.22 mmol) of 11 and the mixture was heated at 100° C. for 5 hours. After evaporating the solvents down to ca 5 mL, the oily residue was poured over 100 mL of ice water, neutralized with sodium carbonate, and the resulting solution extracted with 3×100 mL portions of chloroform. The combined extracts were evaporated to a small volume, placed on a silica column, and purified by flash chromatography employing ethyl acetate as the eluant. The product fraction was collected and evaporated to dryness. Recrystallization was carried out by redissolving the product in a minimum amount of chloroform followed by addition of hexane: 1.10 g (67%) yield; mp 223°-224° C.; TLC (ethyl acetate/methanol [9:1], Rf =0.22; IR (KBr pellet) 1688, 1614, 1474, 1428, 1375, 1342, 1269, 1097, 1036, 797 cm-1 ; 1H NMR (dimethyl-d6 sulfoxide) δ4.58 (4H, s, methylenes), 3.93, 3.62 and 3.42 (18H, 3×s, N- and O-methyls, no assignments made); mass spectrum (EI mode) m/z 390 (P+). Anal. Calcd for C18H22N4O6. 0.3H2O: C, 54.75; H, 5.74; N, 14.19. Found: C, 54.39; H, 5.63; N, 14.25.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
11
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.S(=O)(=O)(O)O.[CH3:10][O:11][CH2:12][C:13]([NH:15][C:16]1[C:21]([C:22](=[O:25])[NH:23][CH3:24])=[C:20]([O:26][CH3:27])[C:19]([NH:28][C:29](=O)[CH2:30][O:31][CH3:32])=[C:18]([C:34](=[O:37])[NH:35][CH3:36])[C:17]=1[O:38][CH3:39])=O.[K+].[Br-]>C(OCC)(=O)C.CO>[CH3:32][O:31][CH2:30][C:29]1[N:35]([CH3:36])[C:34](=[O:37])[C:18]2[C:19]([N:28]=1)=[C:20]([O:26][CH3:27])[C:21]1[C:22](=[O:25])[N:23]([CH3:24])[C:13]([CH2:12][O:11][CH3:10])=[N:15][C:16]=1[C:17]=2[O:38][CH3:39] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
11
Quantity
1.8 g
Type
reactant
Smiles
COCC(=O)NC1=C(C(=C(C(=C1C(NC)=O)OC)NC(COC)=O)C(NC)=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporating the solvents down to ca 5 mL
ADDITION
Type
ADDITION
Details
the oily residue was poured over 100 mL of ice water
EXTRACTION
Type
EXTRACTION
Details
the resulting solution extracted with 3×100 mL portions of chloroform
CUSTOM
Type
CUSTOM
Details
The combined extracts were evaporated to a small volume
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
The product fraction was collected
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Recrystallization
DISSOLUTION
Type
DISSOLUTION
Details
by redissolving the product in a minimum amount of chloroform
ADDITION
Type
ADDITION
Details
followed by addition of hexane
CUSTOM
Type
CUSTOM
Details
1.10 g (67%) yield

Outcomes

Product
Name
Type
Smiles
COCC=1N(C(C=2C(=C(C=3C(N(C(=NC3C2OC)COC)C)=O)OC)N1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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